molecular formula C9H6F4O3 B13432522 Methyl 3-fluoro-5-(trifluoromethoxy)benzoate

Methyl 3-fluoro-5-(trifluoromethoxy)benzoate

Cat. No.: B13432522
M. Wt: 238.14 g/mol
InChI Key: APIMSUJFTDCHLI-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F4O3. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-5-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethoxy)benzoate
  • Methyl 3-trifluoromethylbenzoate
  • 3-(Trifluoromethyl)benzoic acid

Uniqueness

Methyl 3-fluoro-5-(trifluoromethoxy)benzoate is unique due to the presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and electron-withdrawing effects, making it valuable in various chemical and biological applications .

Biological Activity

Methyl 3-fluoro-5-(trifluoromethoxy)benzoate is an organic compound characterized by its unique trifluoromethoxy group, which imparts distinctive chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry and materials science due to its potential applications, particularly in drug development.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure that includes multiple fluorine atoms. The presence of these fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for various biological applications.

Property Description
Molecular Formula C10H6F4O3
Molecular Weight 252.15 g/mol
Functional Groups Trifluoromethoxy, Fluoro, Ester

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity and specificity, which can lead to significant pharmacological effects. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Antimicrobial Properties

Fluorinated compounds are known for their antimicrobial properties. Studies suggest that this compound may exhibit similar activities, potentially inhibiting the growth of various pathogens through interference with their metabolic processes. This is particularly relevant in the context of developing new antibiotics or antifungal agents.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, possibly through the modulation of signaling pathways involved in cell growth and apoptosis .

Case Studies

  • Study on Enzyme Inhibition : A recent study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in cancer metabolism. The IC50 values obtained were comparable to those of established inhibitors, indicating significant potential for therapeutic applications .
  • Antiviral Activity : Research into similar fluorinated compounds has shown promise against viral infections, suggesting that this compound could also exhibit antiviral properties by disrupting viral replication processes .

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the use of fluorinating agents and coupling reactions to introduce the trifluoromethoxy group. Efficient synthetic methods have been developed to ensure high yields and purity, facilitating its application in research and development.

Applications include:

  • Drug development targeting inflammation and cancer.
  • Use as a building block in the synthesis of more complex fluorinated compounds.
  • Potential application in materials science due to its unique chemical properties .

Properties

IUPAC Name

methyl 3-fluoro-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIMSUJFTDCHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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